Ethyl mandelate
Overview
Description
Ethyl mandelate is an organic compound with the molecular formula C10H12O3. It is an ester derived from mandelic acid and ethanol. This compound is known for its pleasant aroma and is used in various chemical and industrial applications. This compound is also referred to as ethyl α-hydroxyphenylacetate or mandelic acid ethyl ester .
Mechanism of Action
Target of Action
Ethyl mandelate, a derivative of mandelic acid, primarily targets the enzyme (S)-mandelate dehydrogenase . This enzyme is a flavin mononucleotide-dependent enzyme that oxidizes (S)-mandelate to benzoylformate .
Mode of Action
This compound acts as a substrate for (S)-mandelate dehydrogenase . The interaction between this compound and its target enzyme leads to the oxidation of (S)-mandelate to benzoylformate .
Biochemical Pathways
This compound is involved in the mandelate pathway . In this pathway, mandelate and its structural analogues are converted into catechol or protocatechuate . The enzymes involved in this pathway, including (S)-mandelate dehydrogenase, play crucial roles in these conversions .
Pharmacokinetics
The molecular weight of this compound is 1802005 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The action of this compound on (S)-mandelate dehydrogenase results in the production of benzoylformate . This conversion is a key step in the mandelate pathway .
Action Environment
The action of this compound, like many other biochemical reactions, can be influenced by various environmental factors These factors could include temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
Ethyl mandelate interacts with various biomolecules in biochemical reactions. It acts as a substrate for the short-chain dehydrogenase/reductase (SDR) enzyme . This enzyme requires the reduced form of the cofactor nicotine adenine dinucleotide (phosphate) (NAD(P)H) for its function .
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. It is known that the enzymes it interacts with, such as SDR, play crucial roles in cellular processes. For instance, SDRs are involved in both primary and secondary metabolism, affecting various cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the SDR enzyme. SDRs are biocatalysts that can potentially be applied to the synthesis of this compound . This enzyme requires the reduced form of the cofactor NAD(P)H, which is expensive .
Temporal Effects in Laboratory Settings
It is known that the compound has a molecular weight of 180.2005 , and its physical properties such as refractive index and density have been reported .
Dosage Effects in Animal Models
It is known that the compound is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its dosage effects would be dependent on the specific drug and animal model used.
Metabolic Pathways
This compound is involved in the mandelate pathway . Mandelate racemase interconverts the two enantiomers of mandelic acid via a pathway that involves cleavage of the alpha-CH bond . Mandelate dehydrogenase is another enzyme on this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl mandelate can be synthesized through the esterification of mandelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing mandelic acid with ethanol and the acid catalyst, followed by purification through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance efficiency and reduce costs. One such method employs the co-immobilization of short-chain dehydrogenase/reductase and glucose dehydrogenase on silica gel. This dual-enzyme system catalyzes the conversion of ethyl benzoylformate to this compound with high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl mandelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mandelic acid or benzoylformic acid.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Mandelic acid, benzoylformic acid.
Reduction: this compound alcohol.
Substitution: Various substituted mandelate derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl mandelate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Biology: Employed in enzymatic studies to understand the activity of esterases and dehydrogenases.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Comparison with Similar Compounds
- Methyl mandelate
- Propyl mandelate
- Mandelic acid
- Benzoylformic acid
- Phenylglycolic acid
This compound stands out due to its balanced properties, making it suitable for a variety of applications in research and industry.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057829 | |
Record name | Ethyl mandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
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Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Ethyl mandelate | |
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Vapor Pressure |
0.00026 [mmHg] | |
Record name | Ethyl mandelate | |
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CAS No. |
774-40-3, 4358-88-7, 10606-72-1 | |
Record name | (±)-Ethyl mandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |
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Record name | Ethyl mandelate | |
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Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |
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Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
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Record name | ETHYL MANDELATE | |
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Record name | Ethyl mandelate | |
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Record name | Ethyl mandelate | |
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Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl mandelate has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol. []
A: Yes, research has explored the infrared absorption of this compound in the solid state, particularly in the 3μ region, which covers the OH and CH fundamentals. This data provides insights into the association behavior of the molecule in the condensed state. []
A: this compound serves as a versatile building block in organic synthesis. It acts as a benzoyl anion equivalent, enabling the formation of alkyl aryl ketones through deprotonation-alkylation followed by flash vacuum pyrolysis. [] Additionally, it can be used as a starting material in the synthesis of pemoline-d5, a metabolic probe used in hyperactivity research. []
A: this compound plays a crucial role in developing chiral 5-deazaflavin derivatives used for asymmetric reduction reactions. For instance, it's a key component in synthesizing optically active furanoids with cytosine-, adenine-, and nicotinamide-like moieties. These derivatives are capable of transforming ethyl phenylglyoxylate into optically active this compound. [, ]
A: Yes, this compound is a valuable substrate for studying enzyme activity. Researchers have investigated the hydrolysis of this compound by Candida cylindracea lipase (CCL) in microemulsions. This research explores the enzyme's catalytic activity and enantioselectivity in non-conventional reaction media. []
A: this compound is frequently used as a model substrate to investigate enzyme kinetics. Studies have focused on the lipase-catalyzed transesterification of this compound in n-butanol, examining the impact of factors like water content, temperature, and substrate concentration on the reaction rate and enantioselectivity. []
A: Researchers have explored the enantioselective hydrolysis of this compound in ionic liquids using various enzymes. This research highlights the potential of ionic liquids as alternative solvents in biocatalytic reactions and investigates the impact of ionic liquid concentration on enzyme activity and enantioselectivity. []
A: Upon prolonged storage, this compound can form a crystalline molecular compound with mandelic acid in a 1:1 ratio. This phenomenon highlights the potential for intermolecular interactions and the need to consider storage conditions for long-term stability. []
A: Yes, computer simulations have been used to understand the stereospecific hydrolysis of this compound by the hyperthermophilic acylpeptide esterase APE 1547. These simulations provide insights into the molecular basis of enzyme-substrate interactions and the factors governing enantioselectivity. []
A: Studies have investigated the effect of modifying the ester group of mandelic acid, comparing this compound to other esters like methyl and butyl esters. These modifications impact properties such as reactivity, enantioselectivity in enzymatic reactions, and even biological activities like mosquito repellency. [, , ]
A: Research using (R,S)-2-chloromandelates as model substrates revealed that the leaving alcohol group significantly influences the enzymatic activity and enantioselectivity of SNSM-87 in biphasic media. This study provides valuable insights into the structure-enantioselectivity relationships of this enzyme. []
A: Gas chromatography, particularly with permethylated cyclodextrin chiral stationary phases, has proven effective for separating and analyzing the enantiomers of this compound and related compounds. This technique allows for the determination of enantiomeric purity and provides insights into the chiral recognition mechanisms involved. []
A: While this compound has proven valuable in diverse applications, researchers continue to explore alternatives and substitutes. For example, 1,3-dioxolan-4-ones, readily derived from α-hydroxy acids, have emerged as potential replacements for this compound as acyl anion equivalents. These compounds offer advantages like requiring less strong base and exhibiting better reactivity with certain electrophiles. []
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